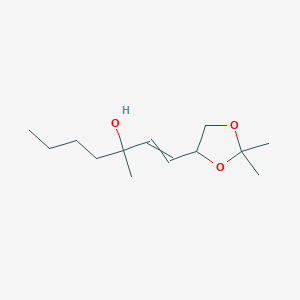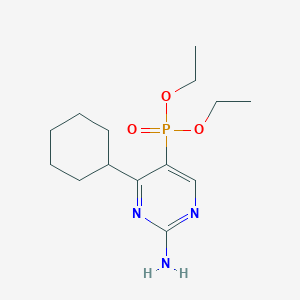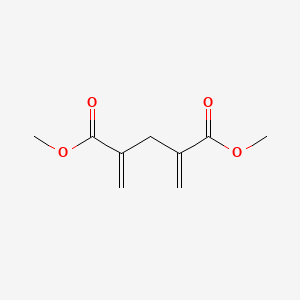![molecular formula C14H18N4O6 B14290584 N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide CAS No. 126759-26-0](/img/structure/B14290584.png)
N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a diethylamino group, an oxopropan-2-yl group, and a dinitrobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,5-dinitrobenzoic acid with diethylamine to form the corresponding amide. This intermediate is then subjected to further reactions to introduce the oxopropan-2-yl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield the corresponding diamine derivative, while substitution reactions can produce a variety of substituted benzamides.
Applications De Recherche Scientifique
N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can interact with active sites of enzymes, while the dinitrobenzamide moiety can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as:
- N-[1-(Diethylamino)-1-oxopropan-2-yl]-4-nitrobenzamide
- N-[1-(Diethylamino)-1-oxopropan-2-yl]-2,4-dinitrobenzamide
Uniqueness
N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide is unique due to the specific positioning of the nitro groups on the benzamide ring, which influences its chemical reactivity and biological activity. The combination of the diethylamino and oxopropan-2-yl groups also contributes to its distinct properties compared to other similar compounds.
Propriétés
Numéro CAS |
126759-26-0 |
|---|---|
Formule moléculaire |
C14H18N4O6 |
Poids moléculaire |
338.32 g/mol |
Nom IUPAC |
N-[1-(diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C14H18N4O6/c1-4-16(5-2)14(20)9(3)15-13(19)10-6-11(17(21)22)8-12(7-10)18(23)24/h6-9H,4-5H2,1-3H3,(H,15,19) |
Clé InChI |
RWKPASLBSJEORF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Di(propan-2-yl)amino]naphthalene-1-diazonium](/img/structure/B14290508.png)
![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)
![1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14290522.png)

![Benzene;nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1(32),2,4,6,8,10,12(21),13,19,22,24,26,28,30,34,36,38-heptadecaene](/img/structure/B14290531.png)







![3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one](/img/structure/B14290575.png)

